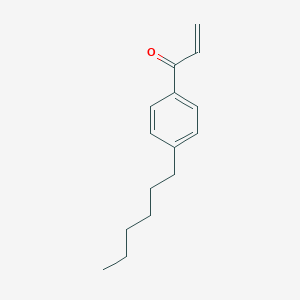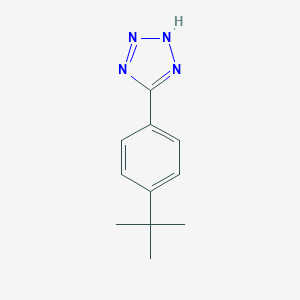
5-(4-tert-butylphenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(4-tert-butylphenyl)-2H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles that have found applications across various fields including organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles, especially 5-substituted derivatives, are known for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is advantageous in drug design .
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through various methods. One approach for synthesizing a related compound, 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, involves a hydrothermal method where 4′-methylbiphenyl-2-carbonitrile reacts with sodium azide in the presence of ammonium chloride and ammonium fluoride as catalysts, yielding a product with high purity without the need for further recrystallization . Another method reported for the synthesis of 1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne, a related tetrazole-containing compound, can be adapted for the synthesis of various tetrazole derivatives and monomers for electroconductive and high energetic polymers .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives can be complex and diverse. For instance, the structure of 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole was found to participate in the formation of both homometallic and heterobimetallic complexes, with the tetrazole and pyridine rings acting as chelating ligands. The resulting complexes were characterized by various techniques including X-ray single crystal analysis, revealing intricate coordination modes and metal atom arrangements .
Chemical Reactions Analysis
Tetrazole derivatives can undergo a range of chemical reactions, often leading to the formation of various isomers. Functionalization of these compounds can be challenging due to the potential for multiple isomeric products. However, certain reactions have been developed that exhibit high or unusual regioselectivities, which are important for the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the steric bulk and influence the lipophilicity of the compound. The tetrazole ring itself contributes to the acidity and potential for hydrogen bonding, which can affect solubility and reactivity. The crystal structures of some tetrazole derivatives have been determined, providing insight into their solid-state properties and potential intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Tetrazole in Medicinal Chemistry
Tetrazole, including derivatives like 5-(4-tert-butylphenyl)-2H-tetrazole, is noted for its broad spectrum of biological properties, which include antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Its role as a bioisostere of the carboxylic acid group allows it to replace the carboxyl group in drugs, enhancing lipophilicity, bioavailability, and reducing side effects. These characteristics make tetrazole a critical pharmacophore in drug development (Patowary, Deka, & Bharali, 2021).
Tetrazole in Energetic Material Research
Tetrazole energetic metal complexes (TEMCs) have attracted attention due to their excellent performance and distinctive structural characteristics. The synthesis processes of TEMCs present advantages such as fewer separation steps, mild reaction conditions, high yield, and less pollution. These properties are crucial for developing TEMCs that meet specific requirements, highlighting the significance of systematic study on the structure and properties of these complexes (Li Yin-chuan, 2011).
Tetrazole Derivatives in Antibacterial Activity
The incidence of drug-resistant bacterial infections has propelled the study of tetrazole hybrids for their antibacterial properties. Hybridization of tetrazole with other antibacterial pharmacophores has shown potential in enhancing efficacy against both drug-sensitive and drug-resistant pathogens. Certain tetrazole hybrids have been marketed for treating acute bacterial skin and skin structure infections, demonstrating the utility of tetrazole scaffolds in developing new antibacterial agents (Gao, Xiao, & Huang, 2019).
Tetrazole in Antiviral Agent Development
Tetrazole-based molecules have been identified as promising candidates for the development of antiviral compounds. These compounds have shown activity against influenza virus, HIV, HCV, and other viruses. The versatility of the tetrazole scaffold in rendering various bioactivity profiles is a testament to its potential in antiviral drug development (Ruchika Yogesh & N. Srivastava, 2021).
Eigenschaften
IUPAC Name |
5-(4-tert-butylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)9-6-4-8(5-7-9)10-12-14-15-13-10/h4-7H,1-3H3,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSLNQKCYGFLER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384046 |
Source


|
| Record name | 5-(4-tert-Butylphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-butylphenyl)-2H-tetrazole | |
CAS RN |
126393-38-2 |
Source


|
| Record name | 5-(4-tert-Butylphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


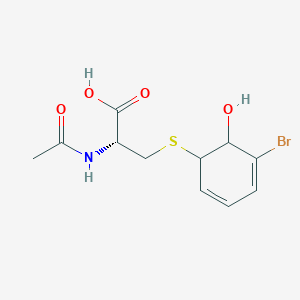



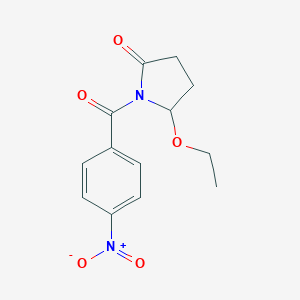
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
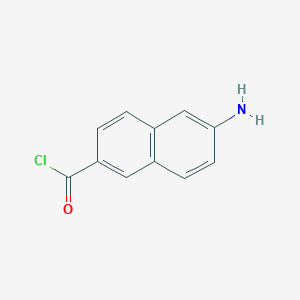

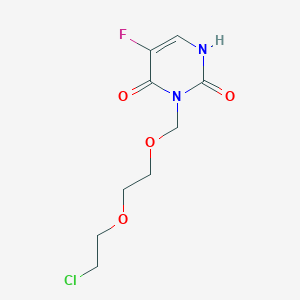

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

